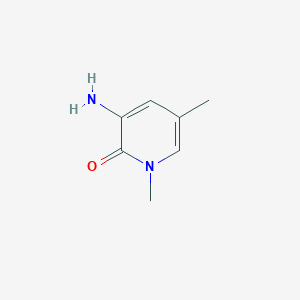
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the introduction of various functional groups to the dihydropyridine ring. For instance, the synthesis of 2-amino-1,4-dihydropyridine derivatives with N,N-dialkylaminoalkoxycarbonyl groups at the 3- and/or 5-position has been reported to yield compounds with significant antihypertensive effects . The synthesis process often aims to enhance the pharmacological profile of the compounds by modifying their structure to improve their duration of action and potency.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For example, the structural analysis of a 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivative revealed the formation of a dimer through weak intermolecular hydrogen bonds, creating a 14-membered ring with a centrosymmetric form . Such analyses are crucial for understanding the molecular interactions and stability of these compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic structures. The presence of amino groups and other substituents on the dihydropyridine ring can influence the compound's reactivity and its ability to form hydrogen bonds, as seen in the hydrogen-bonded structures of pyrimidinone derivatives . These interactions are important for the compound's biological activity and solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. For example, the introduction of cyclic amino moieties can enhance the potency of antihypertensive dihydropyridine derivatives . The electronic polarization of the pyrimidinone molecules, as indicated by interatomic distances, can also affect the compound's properties, such as solubility and stability .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one and related structures are frequently used in organic synthesis, leveraging their properties for diverse applications. For instance, a study highlighted a regioselective one-pot synthesis of 4-amino-1,2-dihydropyridines through a three-component domino coupling. This method emphasized atom-economy and the capability of forming multiple bonds in a single operation, making these compounds valuable precursors for further chemical modifications. This synthesis showed high selectivity and sensitivity for Fe3+ ion detection over other metal ions (Koley et al., 2015). Another study described the synthesis of a specific dihydropyridine scaffold, signifying its importance not only in medicinal chemistry but also in organic synthesis due to its potential as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents (Borgarelli et al., 2022).
Innovative Synthetic Methodologies and Chemical Properties
Innovative synthetic methodologies involving 1,2-dihydropyridines and related structures were explored in various studies. The Diels-Alder reactions involving different 1-amino-1,3-dienes with dienophiles were investigated, highlighting the methodology as a simple and selective way to create N-containing heterocyclic compounds in a single reaction step (Nájera et al., 2021). Another study focused on a radical relay cyclization process using vinyl azides and 1,4-dihydropyridines, providing access to a diverse range of α-tetralones with excellent stereoselectivity, illustrating the compounds' role in creating complex molecular structures (Liao et al., 2020).
Utility in Developing Medicinal and Bioactive Compounds
While the user requested exclusion of drug use and dosage information, it's important to note the significant role of these compounds in the development of bioactive and medicinal agents. For instance, one study synthesized unsymmetrical 1,4-dihydropyridine derivatives and evaluated their antitubercular activity, underscoring the compounds' relevance in creating therapeutic agents (Gevariya et al., 2001). Another research synthesized azo molecules by reacting 2-aminothiazole with different pyridone derivatives, which exhibited potential antimicrobial and antimycobacterial activity, showing the compounds' utility in the development of bioactive agents (Ravi et al., 2020).
Safety And Hazards
“3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
3-amino-1,5-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCKKFWVRGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


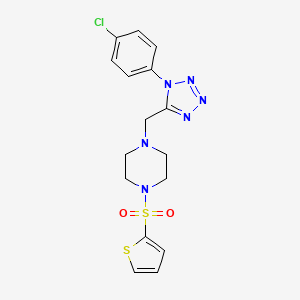
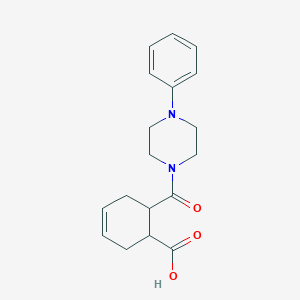
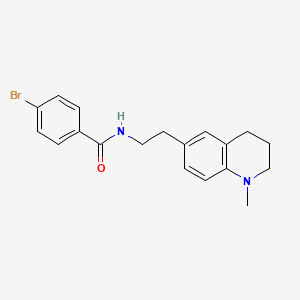

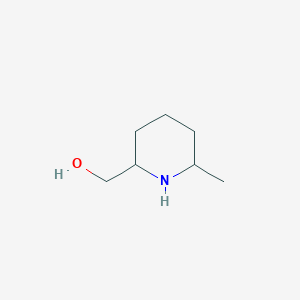
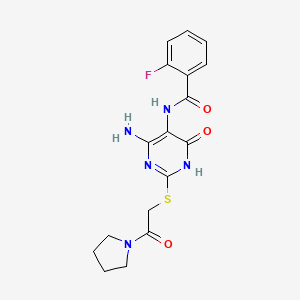
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
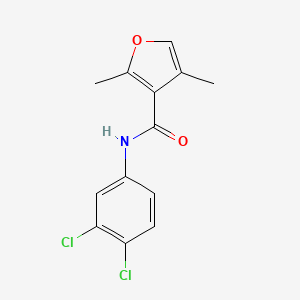
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)